Cas no 1888652-31-0 (methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate)

Methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate is a chiral indole-derived ester with significant potential in pharmaceutical and organic synthesis. Its key structural features include a 5-chloroindole moiety and an α-amino ester group, making it a versatile intermediate for the development of bioactive compounds. The presence of both amino and ester functionalities allows for further derivatization, enabling applications in peptidomimetics and heterocyclic chemistry. The chloro-substitution enhances its reactivity in cross-coupling reactions, while the methyl ester group improves solubility and handling. This compound is particularly valuable in medicinal chemistry for constructing indole-based scaffolds with potential therapeutic relevance. Proper storage under inert conditions is recommended to maintain stability.
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate structure
1888652-31-0 structure
Product name:methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
CAS No:1888652-31-0
MF:C11H11ClN2O2
Molecular Weight:238.670241594315
CID:6528866
PubChem ID:115072017

methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-1995071
    • methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
    • 1888652-31-0
    • インチ: 1S/C11H11ClN2O2/c1-16-11(15)10(13)9-5-6-4-7(12)2-3-8(6)14-9/h2-5,10,14H,13H2,1H3
    • InChIKey: KUGXYBDYPSSKCA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(C(=O)OC)N)N2

計算された属性

  • 精确分子量: 238.0509053g/mol
  • 同位素质量: 238.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.1Ų
  • XLogP3: 1.7

methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1995071-0.5g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
0.5g
$1124.0 2023-09-16
Enamine
EN300-1995071-0.05g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
0.05g
$983.0 2023-09-16
Enamine
EN300-1995071-5g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
5g
$3396.0 2023-09-16
Enamine
EN300-1995071-0.25g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
0.25g
$1078.0 2023-09-16
Enamine
EN300-1995071-2.5g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
2.5g
$2295.0 2023-09-16
Enamine
EN300-1995071-10.0g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
10g
$5037.0 2023-06-01
Enamine
EN300-1995071-1.0g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
1g
$1172.0 2023-06-01
Enamine
EN300-1995071-5.0g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
5g
$3396.0 2023-06-01
Enamine
EN300-1995071-0.1g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
0.1g
$1031.0 2023-09-16
Enamine
EN300-1995071-1g
methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate
1888652-31-0
1g
$1172.0 2023-09-16

methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate 関連文献

methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetateに関する追加情報

Methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate (CAS No. 1888652-31-0): A Comprehensive Overview

Methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate, identified by its CAS number 1888652-31-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate make it a valuable scaffold for the development of novel drugs targeting various diseases.

The molecular structure of this compound consists of an acetate moiety linked to an amino group, which is further substituted with a chloro-substituted indole ring. This unique arrangement contributes to its pharmacological properties, making it a promising candidate for further investigation. The indole moiety is particularly noteworthy, as it is known for its role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.

Recent studies have highlighted the potential of indole derivatives in the treatment of neurological disorders. For instance, research has demonstrated that compounds containing the indole scaffold can interact with specific receptors and enzymes, leading to therapeutic effects. Methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate has been investigated for its ability to modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The chloro-substituent on the indole ring enhances the compound's bioavailability and binding affinity, making it a more effective pharmacological agent.

In addition to its neurological applications, methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate has shown promise in the fight against cancer. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor progression. Specifically, it has been observed to suppress the activity of enzymes such as tyrosine kinases and cyclin-dependent kinases, which are crucial for cancer cell proliferation. The acetate group in the molecule also plays a role in enhancing the compound's solubility, facilitating its absorption and distribution within the body.

The synthesis of methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the indole ring, followed by functionalization with an amino group and subsequent acetylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yield and purity. These methods not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.

The pharmacokinetic properties of methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate are another critical aspect that has been extensively studied. Research has shown that this compound exhibits good oral bioavailability and rapid absorption after administration. Its metabolic profile suggests that it is primarily metabolized in the liver through phase I and phase II enzymatic reactions. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects.

In conclusion, methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate (CAS No. 1888652-31-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. Further research is warranted to fully elucidate its therapeutic benefits and to explore new synthetic strategies for its production. As our understanding of molecular mechanisms continues to evolve, compounds like methyl 2-amino-2-(5-chloro-1H-indol-2-yl)acetate are poised to play a crucial role in addressing some of the most challenging diseases faced by humanity.

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